molecular formula C7H16N2 B1204462 2-(Aminomethyl)cyclohexan-1-amine CAS No. 40015-92-7

2-(Aminomethyl)cyclohexan-1-amine

Cat. No.: B1204462
CAS No.: 40015-92-7
M. Wt: 128.22 g/mol
InChI Key: ZUYYQGFCSKJGDO-UHFFFAOYSA-N
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Description

2-(Aminomethyl)cyclohexan-1-amine is an organic compound with the molecular formula C7H16N2. It is a cyclohexane derivative with an aminomethyl group attached to the first carbon atom and an amine group attached to the second carbon atom. This compound is known for its versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)cyclohexan-1-amine can be achieved through several methods. One common approach involves the reductive amination of cyclohexanone with formaldehyde and ammonia or an amine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Another method involves the hydrogenation of 2-(Nitromethyl)cyclohexanone, which can be synthesized from cyclohexanone and nitromethane. The hydrogenation process is carried out under high pressure and temperature using a catalyst such as platinum or palladium.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form cyclohexylmethylamine using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Cyclohexylmethylamine.

    Substitution: N-alkylated derivatives.

Scientific Research Applications

2-(Aminomethyl)cyclohexan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active amines.

    Medicine: It serves as a precursor in the synthesis of drugs targeting neurological disorders and as an intermediate in the production of active pharmaceutical ingredients.

    Industry: The compound is utilized in the manufacture of polymers, resins, and coatings, where it imparts specific chemical and physical properties to the final products.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: Similar structure but lacks the aminomethyl group.

    2-(Methylamino)cyclohexan-1-amine: Contains a methyl group instead of an aminomethyl group.

    1-(Aminomethyl)cyclohexane: The amine group is attached to the first carbon atom instead of the second.

Uniqueness

2-(Aminomethyl)cyclohexan-1-amine is unique due to the presence of both an aminomethyl group and an amine group on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis. Its structural features also enable it to interact with various biological targets, making it useful in medicinal chemistry and drug development.

Properties

IUPAC Name

2-(aminomethyl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c8-5-6-3-1-2-4-7(6)9/h6-7H,1-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYYQGFCSKJGDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30960486
Record name 2-(Aminomethyl)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30960486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40015-92-7
Record name 2-Aminocyclohexanemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40015-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Aminomethyl)cyclohexylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040015927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Aminomethyl)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30960486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(aminomethyl)cyclohexan-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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